2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide
Description
The compound 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide features a methoxyphenyl group attached to an acetamide backbone, which is further linked to a pyrrolidine ring substituted with a thiophen-3-ylmethyl moiety.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-17-5-3-2-4-15(17)10-18(21)19-16-6-8-20(12-16)11-14-7-9-23-13-14/h2-5,7,9,13,16H,6,8,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPMTMBGJYJHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCN(C2)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antiviral , antibacterial , and anticancer agent. Here are some key findings:
Antiviral Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antiviral properties. For instance, a study demonstrated that certain pyrrole derivatives showed efficacy against the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) ranging from 30.57 to 58.7 μg/mL . While specific data on the target compound's antiviral activity is limited, its structural similarity to known antiviral agents suggests a potential for similar effects.
Antibacterial Activity
Pyrrole-based compounds have been reported to possess antibacterial properties. In vitro studies have shown that certain derivatives exhibit Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial activity . The target compound's structural features may contribute to such activity, particularly through interactions with bacterial enzymes.
Anticancer Activity
The anticancer potential of pyrrole derivatives has also been explored. One study highlighted that compounds similar to the target structure could inhibit cancer cell proliferation effectively, with IC50 values ranging from 0.20 to 0.35 μM in various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
The mechanisms through which 2-(2-methoxyphenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)acetamide exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : Many pyrrole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, affecting membrane integrity and function.
- Receptor Modulation : Potential interactions with specific receptors involved in cellular signaling could mediate its effects on cell growth and survival.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The target compound ’s pyrrolidine-thiophene substitution distinguishes it from analogs with thiazole (e.g., ) or benzotriazole () groups.
- Chlorinated analogs like alachlor and dichlorophenyl derivatives are associated with agrochemical applications, whereas the target’s methoxyphenyl group may favor pharmaceutical interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
